molecular formula C9H13N3O2 B13201534 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine

Cat. No.: B13201534
M. Wt: 195.22 g/mol
InChI Key: FKOUQXXDJZVJFE-UHFFFAOYSA-N
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Description

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine is a heterocyclic compound that features a morpholine ring fused with a 1,2,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine typically involves the cyclization of appropriate precursors. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, or aldehydes, in the presence of a base like sodium hydroxide in a dimethyl sulfoxide (DMSO) medium . This reaction proceeds at ambient temperature and yields the desired oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the oxadiazole ring or the morpholine moiety.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine involves its interaction with specific molecular targets. The oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s binding to proteins or nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
  • 3-Cyclopropyl-5-chloromethyl-1,2,4-oxadiazole
  • 5-Cyclopropyl-1,3,4-oxadiazol-2-amine
  • 3-Cyclopropyl-1,2,4-oxadiazol-5-amine

Uniqueness

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine is unique due to the presence of both a morpholine ring and an oxadiazole ring. This dual-ring structure imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and form stable complexes with biological targets further enhances its utility in research and industry .

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine

InChI

InChI=1S/C9H13N3O2/c1-2-6(1)8-11-9(14-12-8)7-5-10-3-4-13-7/h6-7,10H,1-5H2

InChI Key

FKOUQXXDJZVJFE-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NOC(=N2)C3CNCCO3

Origin of Product

United States

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